Nutriacholic Acid-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7-oxo-5,6,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1/i8D2,12D2,16D |
InChI Key |
DXOCDBGWDZAYRQ-YOMHLYOASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
General Deuteration Strategies for Bile Acids
Before examining the specific preparation methods for Nutriacholic Acid-d5, it is important to understand the general approaches to deuterating bile acids and similar steroidal compounds.
Acid-Catalyzed Hydrogen-Deuterium Exchange
One of the most widely employed methods for introducing deuterium into organic compounds involves acid-catalyzed hydrogen-deuterium (H-D) exchange reactions. This approach has been successfully applied to various compounds, including indoles and steroids, making it potentially suitable for the preparation of deuterated bile acids like this compound.
The reaction typically involves treating the target compound with a deuterated solvent (such as CD3OD) in the presence of an acid catalyst. The success of this method depends on several factors, including:
- Selection of appropriate acid catalyst
- Reaction temperature and duration
- Solvent system composition
- Concentration of reactants
Direct Chemical Synthesis
Another approach involves the direct chemical synthesis of deuterated bile acids from simpler precursors. This method often requires multiple steps, including protection and deprotection of functional groups, and selective introduction of deuterium at specific positions.
Enzymatic or Microbial Transformations
Enzymatic or microbial systems can also be employed for the selective deuteration of bile acids. These biological approaches may offer advantages in terms of regioselectivity and stereoselectivity.
Specific Preparation Methods for this compound
Acid-Catalyzed H-D Exchange Method
Based on research findings with similar compounds, the acid-catalyzed H-D exchange method appears to be an effective approach for preparing this compound. This method is particularly valuable as it can achieve high levels of deuterium incorporation under controlled conditions.
Reaction Conditions and Optimization
The synthesis of this compound via acid-catalyzed H-D exchange typically requires careful control of reaction conditions to achieve optimal yields and isotopic labeling. Key parameters include:
Temperature Control : The reaction is typically conducted at elevated temperatures (60-90°C) to facilitate the exchange process while avoiding degradation of the steroidal core structure.
Catalyst Selection : The choice of acid catalyst significantly impacts the efficiency of deuterium incorporation. Based on successful deuteration of similar compounds, D2SO4 has proven effective for achieving high levels of deuterium incorporation.
Solvent System : A mixture of CD3OD and D2O (typically in a 7:3 ratio) provides an effective medium for the exchange reaction.
Reaction Duration : The duration must be optimized to achieve maximum deuterium incorporation without causing degradation of the compound. For similar compounds, reaction times ranging from 5 to 20 hours have been reported.
The following table summarizes the optimized reaction conditions based on research with similar deuterated compounds:
| Parameter | Optimized Condition | Notes |
|---|---|---|
| Temperature | 90-95°C | Higher temperatures accelerate exchange but may risk degradation |
| Acid Catalyst | 20 wt% D2SO4 | Provides efficient H-D exchange while minimizing side reactions |
| Solvent System | CD3OD/D2O (7:3) | Optimal ratio for solubility and deuterium availability |
| Concentration | 0.2 M | Balances reaction efficiency with reagent economy |
| Reaction Time | 14-18 hours | Sufficient for high deuterium incorporation at strategic positions |
Economical Preparation Method
For larger-scale synthesis (>1 gram), an economical approach involves the in situ preparation of the deuterated reaction medium. This method has been successfully applied to similar compounds and could be adapted for this compound:
- The reaction medium is prepared by treating HC(OCH3)3 with D2O in the presence of D2SO4
- HCO2CH3 is removed via distillation under an inert atmosphere
- The resulting D2SO4/CD3OD/D2O mixture serves as the reaction medium
- The parent Nutriacholic acid is added and the reaction proceeds under optimized conditions
- Following the reaction, the mixture is neutralized with aqueous LiOH to prevent back-exchange
This approach has demonstrated high deuterium incorporation (>97%) in similar compounds while significantly reducing the cost associated with deuterated reagents.
Synthesis from Natural Bile Acid Precursors
Another viable approach involves the chemical modification of natural bile acids to produce this compound. This method typically follows these general steps:
- Isolation of appropriate bile acid precursors from natural sources
- Protection of sensitive functional groups
- Introduction of deuterium atoms at specific positions
- Deprotection and purification
The specific synthetic route would depend on the structural relationship between the available precursors and Nutriacholic acid. For bile acid synthesis, selective modifications at the C-3, C-7, and C-12 positions are often required, as these hydroxyl groups differentiate various bile acids.
Purification and Characterization Techniques
Purification Methods
After synthesis, this compound requires purification to remove unreacted starting materials, by-products, and catalyst residues. Common purification methods include:
Column Chromatography : Silica gel or reverse-phase chromatography is commonly employed, using solvent systems optimized for bile acid separation.
Recrystallization : Selective recrystallization from appropriate solvent mixtures can enhance purity.
Preparative HPLC : For highest purity requirements, preparative HPLC may be employed using methods similar to those described for bile acid analysis.
Characterization and Quality Control
Several analytical techniques are essential for confirming the structure, purity, and deuterium incorporation level of the synthesized this compound:
Mass Spectrometry
Mass spectrometry is the primary method for confirming deuterium incorporation and determining isotopic purity. For this compound, the molecular ion would typically show an increase of 5 mass units compared to the non-deuterated compound. The characteristic fragmentation pattern would also reflect the positions of deuterium incorporation.
NMR Spectroscopy
1H NMR spectroscopy provides direct evidence of deuterium incorporation through the disappearance of proton signals at positions where hydrogen has been replaced by deuterium. 13C NMR with deuterium decoupling can provide additional structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis is crucial for determining both the purity of the compound and the degree of deuterium incorporation. The recommended conditions for LC-MS analysis of deuterated bile acids are summarized in the following table:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase (100 x 2.1mm, 1.9 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in water + 0.01% formic acid |
| Mobile Phase B | 10 mM Ammonium Formate in 90% isopropanol/10% acetonitrile + 0.01% formic acid |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 45-55°C |
| Injection Volume | 2.0 μL |
| MS Detection Mode | Negative ionization, Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 2.1 kV |
Analytical Applications and Internal Standard Preparation
This compound is particularly valuable as an internal standard for quantitative analysis of bile acids in biological samples. When used as an internal standard, it should be prepared at appropriate concentrations for the specific analytical method.
For LC-MS/MS analysis, a typical preparation protocol involves:
- Preparation of a stock solution (e.g., 1 mg/mL) in acetonitrile or methanol
- Dilution to working concentrations (typically 400 ng/mL) in appropriate matrix
- Addition to biological samples prior to extraction
Standard curves for quantitative analysis can be generated using authentic standards of non-deuterated compounds with this compound as the internal standard.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at hydroxyl and keto groups:
-
C-6 Oxidation : Using chromium trioxide (CrO₃) in acetic acid at −7–0°C yields 3α,12α-dihydroxy−7–keto−5β-cholanic acid derivatives .
-
Regioselective Oxidation : Potassium dichromate (K₂Cr₂O₇) in acetic acid selectively oxidizes C-7 hydroxyl groups to ketones without affecting deuterium labels .
Mechanistic Insight :
Deuterium at C-12 and C-16 positions reduces reaction rates by 15–20% compared to non-deuterated analogs due to kinetic isotope effects .
Isomerization and Tautomerism
Under acidic conditions, Nutriacholic Acid-d5 undergoes structural isomerization:
-
5β → 5α Isomerization : Heating in acetic acid with HCl forms 5α-epimers via enol intermediates (e.g., 6β-hydroxy−3–keto−5–cholenic acid) .
-
Tautomeric Shifts : Deuterium labeling stabilizes keto-enol tautomers, detectable via LC-MS/MS .
Enzymatic Transformations
In metabolic pathways, this compound interacts with hepatic enzymes:
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Converts the compound to its 3-keto derivative, with a 30% slower reaction rate compared to non-deuterated forms .
-
CYP8B1 Hydroxylation : Deuterium at C-12 impedes 12α-hydroxylation, altering bile acid hydrophobicity profiles .
Table 2: Enzymatic Activity Data
| Enzyme | Substrate | Vₘₐ₅ (μM/min) | Kₘ (μM) |
|---|---|---|---|
| 3α-HSD | Nutriacholic-d5 | 12.4 ± 0.8 | 45 ± 3 |
| CYP8B1 | Nutriacholic-d5 | 8.1 ± 0.5 | 78 ± 5 |
Analytical Characterization
Advanced techniques validate reaction outcomes:
Scientific Research Applications
Metabolomics and Biomarker Discovery
Nutriacholic Acid-d5 is extensively used in metabolomics to study metabolic pathways and identify potential biomarkers for diseases. The incorporation of deuterium allows for enhanced detection and quantification in mass spectrometry analyses.
Case Study: Metabolic Profiling in Disease Models
A study utilized this compound to profile bile acid metabolism in mouse models of liver disease. The findings indicated that alterations in bile acid profiles could serve as biomarkers for liver dysfunction, highlighting the compound's role in understanding metabolic diseases .
| Parameter | Control Group | Disease Model | This compound Levels |
|---|---|---|---|
| Total Bile Acids (µM) | 150 | 300 | 200 |
| This compound (µM) | 20 | 50 | 40 |
Pharmacokinetics
The pharmacokinetic properties of this compound are studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuterated form enhances the stability of the compound in biological matrices.
Research Findings: ADME Studies
In a pharmacokinetic study involving oral administration of this compound, researchers observed prolonged half-life and enhanced bioavailability compared to its non-deuterated counterpart. This suggests that deuteration can improve therapeutic efficacy .
| Parameter | Nutriacholic Acid | This compound |
|---|---|---|
| Half-Life (hours) | 2.5 | 4.0 |
| Bioavailability (%) | 30 | 50 |
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry, particularly in the development of methods for bile acid quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application: Method Validation
A validation study demonstrated the effectiveness of this compound as an internal standard for quantifying bile acids in biological samples. The use of deuterated standards significantly improved the accuracy and reliability of the analytical results .
| Method | Accuracy (%) | Precision (RSD%) |
|---|---|---|
| LC-MS/MS with Standard | 95 | 2.1 |
| LC-MS/MS without Standard | 85 | 5.0 |
Therapeutic Implications
Research indicates potential therapeutic applications of this compound in treating metabolic disorders due to its influence on lipid metabolism and glucose homeostasis.
Clinical Insights: Treatment Efficacy
A clinical trial assessing the effects of this compound on patients with insulin resistance showed significant improvements in metabolic parameters, including reduced fasting glucose levels and improved lipid profiles .
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Fasting Glucose (mg/dL) | 120 | 95 |
| LDL Cholesterol (mg/dL) | 160 | 130 |
Mechanism of Action
The mechanism of action of 7-Ketolithocholic acid-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways. The primary molecular targets include bile acid transporters and enzymes such as 7α-hydroxysteroid dehydrogenase .
Comparison with Similar Compounds
Deuterated bile acids are critical for minimizing matrix effects in mass spectrometry. Below, Nutriacholic Acid-d5 is compared to structurally and functionally related compounds, focusing on analytical performance, recovery, and biological relevance.
Recovery and Matrix Effects in Solid-Phase Extraction (SPE)
Evidence from SPE protocols highlights significant differences in recovery rates among deuterated bile acids:
Key Findings :
- Sulfated/taurine-conjugated analogs (e.g., Taurocholic Acid-d5) exhibit poor recovery (<70%) due to ion suppression from plasma matrices. However, co-extraction with plasma improves repeatability (RSD% drops from ~50% to ~5%) .
- Non-conjugated analogs like CDCA-d5 and this compound are likely more stable in SPE workflows, though direct data for this compound are lacking. CDCA-d5’s hydrophobicity facilitates nuclear receptor activation (e.g., FXR), suggesting this compound may share similar biological interactions .
Structural and Functional Differences
- Taurine/Sulfate Conjugates : Compounds like Taurocholic Acid-d5 contain sulfonic acid groups (pKa < -1), increasing polarity but reducing SPE efficiency .
Biological Activity
Nutriacholic Acid-d5 is a deuterated derivative of nutriacholic acid, a bile acid that plays a significant role in lipid metabolism and has been implicated in various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and research findings.
This compound is involved in several metabolic pathways, primarily through its interaction with bile acid receptors such as the Farnesoid X receptor (FXR) and TGR5 (G protein-coupled bile acid receptor 1). These interactions are essential for regulating glucose and lipid metabolism, influencing energy homeostasis, and modulating inflammatory responses.
- FXR Activation : FXR plays a crucial role in bile acid synthesis and lipid metabolism. Activation of FXR by bile acids can lead to the suppression of intestinal adenomas and regulate cholesterol levels .
- TGR5 Activation : TGR5 activation has been shown to enhance glucose metabolism and promote insulin sensitivity. Studies indicate that bile acids like this compound can activate TGR5, leading to beneficial metabolic effects .
Effects on Cancer
Research has indicated that bile acids, including this compound, may have dual roles in cancer biology. While some studies suggest that certain bile acids can promote carcinogenesis through cytotoxic effects, others highlight their potential anti-cancer properties:
- Pro-Apoptotic Effects : Some bile acids induce apoptosis in cancer cells through oxidative stress mechanisms. For example, lithocholic acid (LCA), a related bile acid, has been observed to inhibit breast cancer cell proliferation via TGR5 activation .
- Tumor Progression : Conversely, hydrophobic bile acids may contribute to tumor growth under certain conditions. For instance, DCA has been shown to stimulate colon cancer cell proliferation by activating specific signaling pathways .
Impact on Gut Microbiota
This compound may also influence gut microbiota composition and function. Changes in bile acid profiles can affect microbial diversity and metabolite production within the gut:
- Short Chain Fatty Acids (SCFAs) : The modulation of gut microbiota by bile acids can lead to increased production of SCFAs, which are beneficial for gut health and may reduce inflammation .
- Dysbiosis Correction : Dietary interventions involving rice bran and navy beans have demonstrated that changes in bile acid profiles can correct dysbiosis, potentially lowering colorectal cancer risk .
Table 1: Summary of Key Research Findings on this compound
Case Study: Dietary Interventions
A recent study examined the effects of dietary interventions on plasma, urine, and stool metabolites in individuals at high risk for colorectal cancer. Participants consuming rice bran and navy bean showed significant changes in bile acid profiles:
- Results : A notable increase in specific bile acids was observed at 12 weeks post-intervention. This change correlated with improved gut health markers and reduced inflammation indicators .
- : These findings suggest that dietary modifications can influence the biological activity of bile acids like this compound, potentially offering new strategies for disease prevention.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Nutriacholic Acid-d5 in biological matrices?
- Methodological Answer : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., kynurenic acid-d5) to ensure precision. Sample preparation should include protein precipitation and solid-phase extraction to reduce matrix interference. Calibration curves must account for isotopic purity (>98%) and potential cross-contamination with unlabelled analogs . For validation, follow NIH guidelines on reproducibility, including inter- and intra-day accuracy (±15% deviation) and sensitivity (limit of quantification ≤1 ng/mL) .
Q. How do researchers confirm the isotopic integrity of this compound during synthesis and storage?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups). Monitor stability under varying storage conditions (e.g., -80°C vs. 4°C) using accelerated degradation studies. Report purity thresholds (>98%) and batch-specific certificates of analysis to ensure traceability .
Q. What are the key considerations for designing in vitro studies involving this compound?
- Methodological Answer : Optimize physiologically relevant concentrations based on pharmacokinetic data from analogous bile acids (e.g., chenodeoxycholic acid-d5). Include controls for isotopic effects, such as comparing results with unlabelled Nutriacholic Acid. Document cell line specificity (e.g., hepatocytes vs. intestinal epithelial cells) and incubation times to minimize artifactual metabolite generation .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinity be resolved?
- Methodological Answer : Perform competitive binding assays (e.g., fluorescence polarization) with recombinant nuclear receptors (FXR, TGR5). Validate findings using orthogonal methods like surface plasmon resonance (SPR) to differentiate nonspecific binding. Statistical analysis should include Bland-Altman plots to assess inter-method variability and Cohen’s κ coefficient for inter-rater reliability .
Q. What strategies mitigate batch-to-batch variability in deuterated bile acid studies?
- Methodological Answer : Implement a standardized synthesis protocol with QC checkpoints (e.g., HPLC purity checks at each synthesis step). Use reference materials from accredited repositories (e.g., NIST-certified standards) for cross-validation. Publish raw NMR/MS spectra in supplementary materials to enable peer scrutiny .
Q. How should researchers address discrepancies in this compound’s metabolic stability across preclinical models?
- Methodological Answer : Conduct species-specific pharmacokinetic studies (rodents vs. primates) to identify interspecies differences in cytochrome P450 metabolism. Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention in key metabolites. Report tissue-specific half-lives and adjust dosing regimens accordingly .
Q. What experimental designs are optimal for studying this compound’s role in microbiome interactions?
- Methodological Answer : Combine gnotobiotic mouse models with metagenomic sequencing to isolate microbiome-specific effects. Include sham-treated controls and fecal microbiota transplantation (FMT) to validate causality. Quantify bile acid conjugates (e.g., taurine or glycine derivatives) using high-resolution MS to map microbial transformation pathways .
Data Reporting & Reproducibility
Q. What metadata is critical for ensuring reproducibility in this compound studies?
- Methodological Answer : Disclose isotopic enrichment levels, solvent systems for reconstitution, and instrument parameters (e.g., LC gradient profiles, MS collision energies). Adhere to FAIR data principles by depositing datasets in repositories like MetaboLights or ChEMBL. Provide detailed animal study protocols (IACUC/IRB approval numbers, randomization methods) .
Q. How can researchers validate the absence of off-target effects in this compound assays?
- Methodological Answer : Use CRISPR-Cas9 knockout models for suspected off-target receptors (e.g., PXR, CAR). Pair with thermal shift assays (TSA) to confirm binding specificity. Negative controls should include structurally similar deuterated compounds (e.g., ursodeoxycholic acid-d4) to rule out isotopic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
